molecular formula C11H8O4 B184913 8-Acetyl-7-hydroxycoumarin CAS No. 6748-68-1

8-Acetyl-7-hydroxycoumarin

Cat. No.: B184913
CAS No.: 6748-68-1
M. Wt: 204.18 g/mol
InChI Key: XWYMACPLPPQCHC-UHFFFAOYSA-N
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Description

8-Acetyl-7-Hydroxycoumarin is a naturally occurring compound found in various plants, including Mexican patchouli (Tagetes lucida). It belongs to the coumarin family, which is characterized by a benzene ring fused to an α-pyrone ring. This compound exhibits significant biological activities, including antifungal and antibacterial properties .

Mechanism of Action

Target of Action

8-Acetyl-7-hydroxycoumarin is a coumarin-like compound found in Mexican patchouli (Tagetes lucida) that has anti-bacterial and anti-fungal activities . The primary targets of this compound are therefore bacterial and fungal cells.

Mode of Action

It is known that coumarin compounds often interfere with the replication and transcription processes of bacterial and fungal cells, leading to their death .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the replication and transcription of bacterial and fungal cells . By disrupting these processes, the compound prevents the growth and proliferation of these cells.

Pharmacokinetics

Coumarin compounds are generally known to be metabolized in the liver and excreted in the urine . The ADME properties of this compound and their impact on its bioavailability remain to be investigated.

Result of Action

The result of the action of this compound is the inhibition of bacterial and fungal growth. This is achieved through the disruption of critical cellular processes such as replication and transcription .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .

Biochemical Analysis

Biochemical Properties

8-Acetyl-7-hydroxycoumarin interacts with various enzymes, proteins, and other biomolecules. It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-7-Hydroxycoumarin can be achieved through various methods. One common approach involves the Knoevenagel condensation reaction. For instance, 8-formyl-7-hydroxycoumarin can be treated with N,N-disubstituted cyanoacetamides in the presence of piperidine to yield 8-substituted-7-hydroxycoumarin derivatives . Another method involves the reaction of 8-acetyl-7-hydroxy-4-methylchromen-2-one with 1,3-dibromopropane or 1,4-dibromobutane in dry acetone and anhydrous potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 8-Acetyl-7-Hydroxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Acetyl-7-Hydroxycoumarin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

8-acetyl-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYMACPLPPQCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40419935
Record name 8-Acetyl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6748-68-1
Record name 8-Acetyl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40419935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Acetyl-7-hydroxycoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 8-ACETYL-7-HYDROXYCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6QWL7EQR
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 8-Acetyl-7-hydroxycoumarin in developing potential analgesic agents?

A1: [] Research suggests that this compound serves as a crucial starting material in synthesizing seselin derivatives, a class of compounds exhibiting promising antinociceptive properties. These derivatives, characterized by their angular pyranocoumarin skeleton, are synthesized through a series of reactions involving condensation with acetone, reduction, and dehydration. Notably, one derivative, seselin (4a), demonstrated significant antinociceptive activity in the writhing response assay induced by acetic acid, surpassing the efficacy of aspirin. This finding highlights the potential of this compound as a scaffold for developing novel analgesics. (See: )

Q2: How does this compound interact with human serum albumin?

A2: While specific details about the interaction mechanism require further investigation, studies utilizing spectroscopic methods and molecular modeling are underway to elucidate the binding characteristics of this compound to human serum albumin []. Understanding this interaction is crucial as it can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its potential therapeutic applications.

Q3: Can this compound be chemically modified to enhance its biological activity?

A3: [] Yes, research demonstrates that modifying this compound can significantly impact its biological activity. For instance, incorporating a trifluoromethyl group into the coumarin structure resulted in a five-fold increase in beta‐site amyloid precursor protein cleaving enzyme 1 (BACE‐1) inhibition. Furthermore, researchers synthesized a coumarin‐donepezil hybrid by linking this compound with donepezil. This hybrid molecule displayed dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and exhibited the ability to cross the blood-brain barrier, a crucial property for treating neurological disorders. (See: )

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